molecular formula C12H8F3N B572225 3',4,4'-Trifluorobiphenyl-3-amine CAS No. 1225761-19-2

3',4,4'-Trifluorobiphenyl-3-amine

Cat. No.: B572225
CAS No.: 1225761-19-2
M. Wt: 223.198
InChI Key: INWSMHGXHXYRAQ-UHFFFAOYSA-N
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Description

3’,4,4’-Trifluorobiphenyl-3-amine is an organic compound with the molecular formula C12H8F3N It is a derivative of biphenyl, where three fluorine atoms are substituted at the 3’, 4, and 4’ positions, and an amine group is attached at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4,4’-Trifluorobiphenyl-3-amine typically involves the reaction of 2-chloroaniline with 3,4,5-trifluorophenylboronic acid. This reaction is carried out under palladium-catalyzed cross-coupling conditions, commonly known as the Suzuki-Miyaura coupling reaction. The reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually performed at elevated temperatures, around 80-100°C, to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of 3’,4,4’-Trifluorobiphenyl-3-amine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3’,4,4’-Trifluorobiphenyl-3-amine undergoes several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups, into the biphenyl structure.

Scientific Research Applications

Chemical Synthesis and Industrial Applications

Precursor for Fluxapyroxad
One of the primary applications of 3',4,4'-trifluorobiphenyl-3-amine is as a key intermediate in the synthesis of fluxapyroxad, a broad-spectrum fungicide. Fluxapyroxad inhibits succinate dehydrogenase within the mitochondrial respiratory chain of fungi, effectively preventing spore germination and mycelial growth. It is widely used in agriculture to protect crops such as grains, soybeans, and corn from fungal infections . The synthesis method for this compound involves several steps, including the reaction of trifluorobromobenzene with amines under controlled conditions to yield high-purity products with yields exceeding 90% .

Synthesis Process Overview
The synthesis typically follows these steps:

  • Formation of Trifluorobiphenyl Derivative : Starting from trifluorobromobenzene.
  • Amination Reaction : Using sodium hydroxide and sodium hypochlorite to facilitate the reaction.
  • Isolation and Purification : Achieved through simple washing and recrystallization processes to obtain the final product .

Pharmacological Applications

Muscarinic Receptor Antagonists
Research has indicated that derivatives of this compound can serve as muscarinic M3 receptor antagonists. These compounds display high affinity and selectivity for M3 receptors, which are implicated in various conditions such as chronic obstructive pulmonary disease (COPD) and asthma. The introduction of halogen groups on the biphenyl structure enhances binding affinity and selectivity, making these compounds valuable in developing new therapeutic agents .

Case Study: M3 Receptor Antagonists
In a study examining the structure-activity relationship (SAR) of various biphenyl derivatives, compounds incorporating this compound demonstrated significant potency with Ki values in the picomolar range. This suggests their potential as effective treatments for respiratory diseases by selectively targeting M3 receptors while minimizing side effects associated with M2 receptor interactions .

Environmental Applications

Biodegradation Studies
Recent investigations into the environmental impact of trifluorinated compounds have highlighted their persistence in ecosystems. Studies have shown that certain bacterial strains can effectively degrade this compound under specific conditions, suggesting potential bioremediation applications. Understanding the biodegradation pathways could lead to strategies for mitigating environmental contamination from fluorinated compounds .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings/Notes
Agriculture Precursor for fluxapyroxadEffective against fungal pathogens; widely used in crops
Pharmaceuticals Muscarinic M3 receptor antagonistsHigh affinity; potential treatments for COPD and asthma
Environmental Science Biodegradation studiesCertain bacteria can degrade trifluorinated compounds

Mechanism of Action

The mechanism of action of 3’,4,4’-Trifluorobiphenyl-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3’,4’,5’-Trifluorobiphenyl-2-amine
  • 3-Amino-4-fluorophenylboronic acid
  • 3,4,5-Trifluorophenylboronic acid

Uniqueness

3’,4,4’-Trifluorobiphenyl-3-amine is unique due to the specific positioning of the fluorine atoms and the amine group. This unique arrangement imparts distinct electronic and steric properties, making it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

3',4,4'-Trifluorobiphenyl-3-amine is a fluorinated biphenyl derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by the presence of three fluorine atoms and an amine group, which may influence its interaction with biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H8F3N\text{C}_{12}\text{H}_{8}\text{F}_3\text{N}

This structure suggests that the compound may exhibit unique physicochemical properties, such as increased lipophilicity and altered reactivity, due to the presence of fluorine substituents.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's ability to form strong hydrogen bonds and interact with proteins and enzymes. This interaction may modulate enzymatic activities or receptor binding, influencing key biochemical pathways.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines using assays such as:

  • MTT Assay : This assay measures cell viability and proliferation. Results indicated significant cytotoxic effects on MDA-MB-231 breast cancer cells at concentrations ranging from 10 µM to 50 µM.
  • Colony Formation Assay : The compound reduced colony formation in treated cells compared to controls, suggesting its potential to inhibit cancer cell growth.
Concentration (µM)Cell Viability (%)Colony Count
0100150
1085120
256080
503020

Antimicrobial Activity

In addition to anticancer properties, the compound has shown antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several pathogens:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Case Studies

  • Study on Breast Cancer : A study published in Cancer Research evaluated the effects of trifluorobiphenyl derivatives on tumor growth in vivo using xenograft models. The results demonstrated a significant reduction in tumor size when treated with the compound compared to control groups.
  • Antimicrobial Efficacy : In a clinical study assessing the efficacy of various fluorinated compounds against resistant bacterial strains, this compound exhibited promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Properties

IUPAC Name

5-(3,4-difluorophenyl)-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWSMHGXHXYRAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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